

Application Notes: Seahorse Assay with NCATS-SM1441 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NCATS-SM1441	
Cat. No.:	B12363791	Get Quote

Introduction

NCATS-SM1441 is a potent, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway that catalyzes the conversion of pyruvate to lactate.[1] By targeting both LDHA and LDHB isoforms, NCATS-SM1441 disrupts the regeneration of NAD+ from NADH, a necessary step for sustained high rates of glycolysis.[2] This inhibition forces a metabolic shift in cancer cells, decreasing their reliance on glycolysis and increasing their dependence on mitochondrial respiration. This application note describes the use of the Agilent Seahorse XF Analyzer to measure the real-time effects of NCATS-SM1441 on cellular metabolism, specifically focusing on the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR).

Principle of the Assay

The Seahorse XF Analyzer measures two key parameters of cellular metabolism simultaneously:

- Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.
- Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily resulting from the production and extrusion of lactate.[3]

By using specific inhibitors of mitochondrial respiration and glycolysis in conjunction with the compound of interest (**NCATS-SM1441**), a detailed profile of a cell's metabolic phenotype and its response to treatment can be generated. The Seahorse XF Glycolysis Stress Test is particularly relevant for assessing the impact of LDH inhibitors like **NCATS-SM1441**.[4]

Data Presentation

The following tables summarize the expected quantitative data from Seahorse XF assays upon treatment with an LDH inhibitor like **NCATS-SM1441**, based on findings from studies on potent LDH inhibitors.[5][6] The data demonstrates a dose-dependent decrease in glycolytic activity and a corresponding increase in mitochondrial respiration.

Table 1: Effect of NCATS-SM1441 on Glycolytic Parameters (ECAR)

Treatment Condition	Basal Glycolysis (ECAR, mpH/min)	Glycolytic Capacity (ECAR, mpH/min)	Glycolytic Reserve (%)
Vehicle Control	50 ± 5	80 ± 7	60%
NCATS-SM1441 (1 μM)	35 ± 4	55 ± 6	36%
NCATS-SM1441 (5 μM)	20 ± 3	30 ± 4	33%
NCATS-SM1441 (10 μM)	10 ± 2	15 ± 3	33%

Data are presented as mean ± standard deviation and are representative of expected results based on published studies.[5]

Table 2: Effect of NCATS-SM1441 on Mitochondrial Respiration (OCR)

Treatment Condition	Basal Respiration (OCR, pmol/min)	ATP-linked Respiration (OCR, pmol/min)	Maximal Respiration (OCR, pmol/min)	Spare Respiratory Capacity (%)
Vehicle Control	100 ± 10	70 ± 8	200 ± 15	100%
NCATS-SM1441 (1 μM)	125 ± 12	85 ± 9	230 ± 18	84%
NCATS-SM1441 (5 μM)	140 ± 15	95 ± 10	250 ± 20	79%
NCATS-SM1441 (10 μM)	150 ± 16	100 ± 11	260 ± 22	73%

Data are presented as mean \pm standard deviation and are representative of expected results based on published studies.[5]

Experimental Protocols

1. Seahorse XF Glycolysis Stress Test Protocol for NCATS-SM1441 Treatment

This protocol is designed to assess the impact of **NCATS-SM1441** on the glycolytic function of adherent cells.

Materials:

- Agilent Seahorse XF Cell Culture Microplates
- Agilent Seahorse XF Calibrant
- Seahorse XF Base Medium (e.g., DMEM, supplemented with 2 mM glutamine, pH 7.4)
- NCATS-SM1441 (stock solution in DMSO)
- Glucose (10 mM final concentration)
- Oligomycin (1 μM final concentration)

• 2-Deoxyglucose (2-DG) (50 mM final concentration)

Procedure:

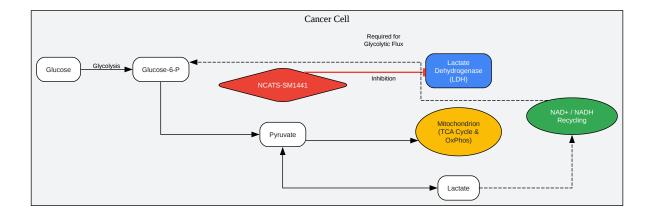
- Cell Seeding:
 - Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density (e.g., 20,000 - 80,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Hydrate Sensor Cartridge:
 - One day prior to the assay, add 200 μL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
- Prepare Assay Medium and Compound Plate:
 - On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
 - Prepare working solutions of NCATS-SM1441 at various concentrations in the assay medium.
 - Prepare 10x stock solutions of glucose, oligomycin, and 2-DG in the assay medium.
 - Load the injection ports of the hydrated sensor cartridge as follows:
 - Port A: Glucose (for all wells)
 - Port B: Oligomycin (for all wells)
 - Port C: 2-Deoxyglucose (for all wells)
 - Port D: Can be used for an additional compound if needed.
- Cell Plate Preparation:

- Remove the cell culture medium from the Seahorse plate and wash twice with the warmed assay medium.
- Add the appropriate volume of assay medium containing either vehicle (DMSO) or the desired concentration of NCATS-SM1441 to each well.
- Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Run the Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the Glycolysis Stress Test protocol.
 - The instrument will measure basal ECAR and OCR, then sequentially inject the compounds from ports A, B, and C, measuring the metabolic response after each injection.
- 2. Seahorse XF Cell Mito Stress Test Protocol for NCATS-SM1441 Treatment

This protocol assesses the effect of **NCATS-SM1441** on mitochondrial respiration.

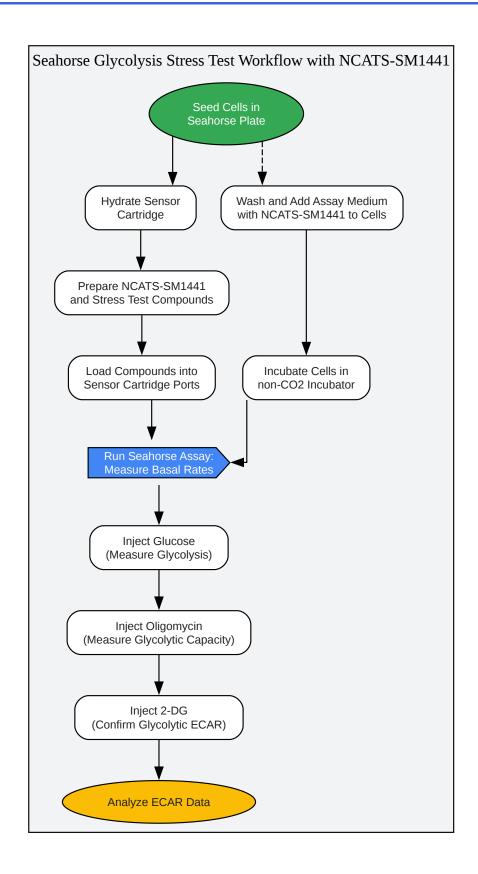
Materials:

- Agilent Seahorse XF Cell Culture Microplates
- Agilent Seahorse XF Calibrant
- Seahorse XF Assay Medium (e.g., DMEM, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4)
- NCATS-SM1441 (stock solution in DMSO)
- Oligomycin (1 μM final concentration)
- FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (1 μM final concentration)
- Rotenone/Antimycin A (0.5 μM final concentration)



Procedure:

- Cell Seeding and Sensor Cartridge Hydration:
 - Follow steps 1 and 2 from the Glycolysis Stress Test protocol.
- Prepare Assay Medium and Compound Plate:
 - On the day of the assay, warm the Seahorse XF Assay Medium to 37°C.
 - Prepare working solutions of NCATS-SM1441 at various concentrations in the assay medium.
 - Prepare 10x stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
 - Load the injection ports of the hydrated sensor cartridge as follows:
 - Port A: Oligomycin
 - Port B: FCCP
 - Port C: Rotenone/Antimycin A
 - Port D: Can be used for an additional compound if needed.
- Cell Plate Preparation:
 - Follow step 4 from the Glycolysis Stress Test protocol.
- Run the Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the Cell Mito Stress Test protocol.
 - The instrument will measure basal OCR and ECAR, then sequentially inject the compounds from ports A, B, and C, measuring the metabolic response after each injection.


Mandatory Visualization

Click to download full resolution via product page

Caption: Signaling pathway of glycolysis inhibition by NCATS-SM1441.

Click to download full resolution via product page

Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Seahorse Assay with NCATS-SM1441 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363791#seahorse-assay-with-ncats-sm1441-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com